molecular formula C26H28N2O5S B11588050 benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11588050
M. Wt: 480.6 g/mol
InChI Key: ZIDSHSXVRBLICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimido-thiazine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, typically starting with the preparation of the pyrimido[2,1-b][1,3]thiazine core. Common reagents used in the synthesis include thiourea, benzyl bromide, and various catalysts. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures.

Scientific Research Applications

Benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimido-thiazine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H28N2O5S/c1-4-31-20-12-11-19(15-21(20)32-5-2)24-23(25(30)33-16-18-9-7-6-8-10-18)17(3)27-26-28(24)22(29)13-14-34-26/h6-12,15,24H,4-5,13-14,16H2,1-3H3

InChI Key

ZIDSHSXVRBLICL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.